8-Chloro-1,5-naphthyridin-3-ol
Overview
Description
8-Chloro-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 3rd position on the naphthyridine ring.
Preparation Methods
The synthesis of 8-Chloro-1,5-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination reactions . The reaction conditions typically include heating the reactants in the presence of a suitable catalyst and solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Chloro-1,5-naphthyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
8-Chloro-1,5-naphthyridin-3-ol can be compared with other similar compounds, such as:
1,5-Naphthyridin-3-ol: Lacks the chlorine atom at the 8th position, which may result in different biological activities.
8-Methyl-1,5-naphthyridin-3-ol: Contains a methyl group instead of a chlorine atom, leading to variations in chemical reactivity and biological properties.
8-Bromo-1,5-naphthyridin-3-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
8-chloro-1,5-naphthyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(12)4-11-8(6)7/h1-4,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIBZMIDJJLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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